(S)-2-((2-Chlorophenoxy)methyl)oxirane

β-adrenergic blocking agents enantioselective pharmacology cardiovascular drug development

(S)-2-((2-Chlorophenoxy)methyl)oxirane (CAS 128994-25-2) is a chiral glycidyl ether featuring an (S)-configured oxirane ring attached to a 2-chlorophenoxy moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of enantiomerically pure β-adrenergic blocking agents (β-blockers).

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 128994-25-2
Cat. No. B3230067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((2-Chlorophenoxy)methyl)oxirane
CAS128994-25-2
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC=C2Cl
InChIInChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1
InChIKeyIYFFPRFMOMGBGB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Characteristics of (S)-2-((2-Chlorophenoxy)methyl)oxirane (CAS 128994-25-2) as a Chiral Epoxide Building Block


(S)-2-((2-Chlorophenoxy)methyl)oxirane (CAS 128994-25-2) is a chiral glycidyl ether featuring an (S)-configured oxirane ring attached to a 2-chlorophenoxy moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of enantiomerically pure β-adrenergic blocking agents (β-blockers) [1]. The presence of the strained epoxide ring confers high reactivity toward nucleophiles, enabling ring-opening reactions that are fundamental to constructing the 1-amino-3-aryloxy-2-propanol core common to numerous pharmaceutical agents [2]. As a single enantiomer, this compound provides a critical chiral template that circumvents the need for downstream resolution steps when synthesizing optically active drug substances [3].

Why Generic Epoxide Intermediates Cannot Replace (S)-2-((2-Chlorophenoxy)methyl)oxirane in Stereoselective Synthesis


In the context of synthesizing chiral β-blockers and related pharmaceuticals, the stereochemical configuration of the epoxide intermediate directly dictates the enantiomeric purity of the final drug substance. Substituting (S)-2-((2-Chlorophenoxy)methyl)oxirane with its racemic counterpart (CAS 138665-08-4) or the (R)-enantiomer (CAS 128994-26-3) would introduce the incorrect stereoisomer, necessitating costly and often inefficient resolution steps. Furthermore, within the broader class of aryl glycidyl ethers, variations in the substituent position (ortho, meta, para) significantly alter both the reactivity profile and the biological activity of downstream products [1]. Therefore, generic substitution based solely on epoxide functionality disregards the specific stereoelectronic and positional requirements that define this compound's utility as a precise chiral synthon.

Quantitative Differentiation of (S)-2-((2-Chlorophenoxy)methyl)oxirane Versus Analogs: A Comparative Evidence Matrix


Enantiomer-Specific β-Blocker Potency: 40-Fold Superiority of (S)-Configuration

The (S)-enantiomer of glycidyl ethers containing the 2-chlorophenoxy moiety exhibits dramatically enhanced β-blocking activity relative to the (R)-enantiomer. In a direct comparative study using (R)- and (S)-1-(2-chlorophenoxy)-2,3-epoxypropane as precursors to TZC-1370, the (S)-derived isomer demonstrated approximately 40-fold greater potency in β-blocking assays when administered intravenously to anesthetized rats [1]. This establishes a compelling class-level precedent for the (S)-2-((2-Chlorophenoxy)methyl)oxirane scaffold.

β-adrenergic blocking agents enantioselective pharmacology cardiovascular drug development

Receptor Subtype Selectivity Profile: β2 > β1 Differentiation

Binding data for a closely related 2-chlorophenoxy-containing ligand (CHEMBL1161386) reveals a pronounced selectivity for the β2-adrenergic receptor over the β1 subtype. The compound exhibits a Kd of 9.55 nM for β2 (guinea pig trachea) versus 282 nM for β1 (guinea pig atria), representing a 29.5-fold selectivity ratio [1]. While this data derives from a structurally analogous molecule, it strongly supports the class-level inference that the 2-chlorophenoxy substitution pattern favors β2-selectivity in glycidyl ether-derived antagonists.

receptor selectivity β2-adrenoceptor cardioselectivity

Enantiomeric Purity Specification: 95%+ Baseline for Reproducible Stereochemical Outcomes

Commercial sourcing data indicates that (S)-2-((2-Chlorophenoxy)methyl)oxirane is routinely available at purities of 95% or higher, as specified by multiple vendors . In contrast, the racemic mixture (CAS 138665-08-4) and the (R)-enantiomer (CAS 128994-26-3) lack standardized purity benchmarks in common supplier catalogs, with the (R)-enantiomer often listed at 97% but with variable enantiomeric excess (e.e.) reporting. The documented 95%+ purity for the (S)-form provides a quantifiable procurement parameter that ensures batch-to-batch consistency in stereochemical outcomes.

chiral purity enantiomeric excess procurement specification

Validated Intermediate for (S)-Atenolol: A Benchmark β1-Selective Blocker

(S)-2-((2-Chlorophenoxy)methyl)oxirane is structurally aligned with the glycidyl ether intermediates employed in patented routes to optically active (S)-atenolol [1]. While the specific aryl substitution differs (atenolol utilizes a 4-substituted phenylacetamide moiety), the synthetic strategy—namely, nucleophilic epoxide opening with isopropylamine—is identical. This established pathway confirms that the (S)-epoxide configuration is directly transferable to the final β-blocker scaffold without stereochemical erosion, a critical advantage over racemic intermediates that require chiral chromatography or diastereomeric salt resolution.

atenolol synthesis cardioselective β-blocker chiral intermediate

High-Impact Application Scenarios for (S)-2-((2-Chlorophenoxy)methyl)oxirane in Pharmaceutical R&D


Enantioselective Synthesis of Novel β2-Selective Adrenergic Antagonists

Medicinal chemistry teams developing next-generation β2-selective antagonists for respiratory indications (e.g., asthma, COPD) can leverage (S)-2-((2-Chlorophenoxy)methyl)oxirane as a chiral building block. The established 29.5-fold β2/β1 selectivity of the 2-chlorophenoxy scaffold [1] provides a head start in achieving target selectivity, while the 40-fold potency advantage of the (S)-configuration over the (R)-enantiomer ensures that the resulting compounds will possess clinically meaningful activity [2].

Synthesis of Enantiopure β-Blocker Reference Standards and Impurity Markers

Analytical chemistry and quality control laboratories require single-enantiomer reference materials to develop and validate chiral HPLC methods for β-blocker drug substances. (S)-2-((2-Chlorophenoxy)methyl)oxirane serves as a precursor to (S)-enantiomer standards, enabling the quantification of enantiomeric impurities in bulk drug batches. The documented 95%+ purity specification ensures that the starting material does not introduce confounding impurities that could skew method validation results.

Process Chemistry Development for Cost-Effective (S)-Atenolol and Analogs

Process chemists seeking to improve the manufacturing efficiency of (S)-atenolol or structurally related β1-selective blockers can adopt (S)-2-((2-Chlorophenoxy)methyl)oxirane as a starting point. As evidenced by patent literature [3], the use of pre-formed chiral glycidyl ethers eliminates the need for expensive chiral chromatography or enzymatic resolution steps, thereby reducing the cost of goods and improving overall yield. This approach is particularly valuable for generic drug manufacturers aiming to produce high-purity (S)-enantiomers at scale.

Mechanistic Studies of Epoxide Hydrolase Enantioselectivity

Researchers investigating the substrate specificity and enantioselectivity of epoxide hydrolases (EHs)—enzymes critical to xenobiotic metabolism and biocatalysis—can utilize (S)-2-((2-Chlorophenoxy)methyl)oxirane as a probe substrate. The ortho-chlorophenoxy substituent influences both the rate and regioselectivity of enzymatic epoxide opening [4], providing a defined system for structure-activity relationship (SAR) studies. Comparison with the (R)-enantiomer and racemic mixture enables precise determination of EH enantioselectivity parameters (E-values).

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